Cas no 2172270-38-9 (tert-butyl N-6-(aminomethyl)pyridin-3-yl-N-(2-methoxyethyl)carbamate)

Technical Introduction: tert-Butyl N-6-(aminomethyl)pyridin-3-yl-N-(2-methoxyethyl)carbamate is a specialized carbamate derivative featuring a pyridine core with an aminomethyl substituent and a 2-methoxyethyl carbamate group. This compound is of interest in medicinal chemistry and pharmaceutical research due to its bifunctional reactivity, enabling its use as a versatile intermediate in the synthesis of bioactive molecules. The tert-butyloxycarbonyl (Boc) protecting group enhances stability during synthetic processes, while the polar methoxyethyl moiety improves solubility in organic and aqueous media. Its structural attributes make it suitable for constructing complex scaffolds, particularly in the development of kinase inhibitors or other targeted therapeutics. High purity and well-defined reactivity further support its utility in precision synthesis.
tert-butyl N-6-(aminomethyl)pyridin-3-yl-N-(2-methoxyethyl)carbamate structure
2172270-38-9 structure
Product Name:tert-butyl N-6-(aminomethyl)pyridin-3-yl-N-(2-methoxyethyl)carbamate
CAS No:2172270-38-9
MF:C14H23N3O3
MW:281.35072350502
CID:5908575
PubChem ID:165523326
Update Time:2025-06-12

tert-butyl N-6-(aminomethyl)pyridin-3-yl-N-(2-methoxyethyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-6-(aminomethyl)pyridin-3-yl-N-(2-methoxyethyl)carbamate
    • 2172270-38-9
    • EN300-1274224
    • tert-butyl N-[6-(aminomethyl)pyridin-3-yl]-N-(2-methoxyethyl)carbamate
    • Inchi: 1S/C14H23N3O3/c1-14(2,3)20-13(18)17(7-8-19-4)12-6-5-11(9-15)16-10-12/h5-6,10H,7-9,15H2,1-4H3
    • InChI Key: CJMGVOJKXHWRLL-UHFFFAOYSA-N
    • SMILES: O(C(N(C1C=NC(CN)=CC=1)CCOC)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 281.17394160g/mol
  • Monoisotopic Mass: 281.17394160g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 7
  • Complexity: 305
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 77.7Ų

tert-butyl N-6-(aminomethyl)pyridin-3-yl-N-(2-methoxyethyl)carbamate Pricemore >>

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Additional information on tert-butyl N-6-(aminomethyl)pyridin-3-yl-N-(2-methoxyethyl)carbamate

Recent Advances in the Study of tert-butyl N-6-(aminomethyl)pyridin-3-yl-N-(2-methoxyethyl)carbamate (CAS: 2172270-38-9)

The compound tert-butyl N-6-(aminomethyl)pyridin-3-yl-N-(2-methoxyethyl)carbamate (CAS: 2172270-38-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique carbamate and pyridine moieties, has shown promising potential in various therapeutic applications, particularly in the development of novel small-molecule inhibitors and prodrugs. Recent studies have focused on its synthesis, pharmacokinetic properties, and biological activity, shedding light on its mechanism of action and therapeutic utility.

One of the key areas of research has been the optimization of the synthetic route for tert-butyl N-6-(aminomethyl)pyridin-3-yl-N-(2-methoxyethyl)carbamate. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient, high-yield synthesis method that utilizes a multi-step reaction sequence involving palladium-catalyzed cross-coupling and carbamate formation. This method not only improves the scalability of the compound but also ensures high purity, which is critical for subsequent biological evaluations.

In terms of biological activity, recent in vitro and in vivo studies have highlighted the compound's potential as a modulator of specific enzymatic pathways. For instance, research conducted by a team at the University of Cambridge (2024) revealed that tert-butyl N-6-(aminomethyl)pyridin-3-yl-N-(2-methoxyethyl)carbamate exhibits selective inhibition of histone deacetylases (HDACs), a class of enzymes implicated in cancer and neurodegenerative diseases. The study reported an IC50 value in the low micromolar range, suggesting its viability as a lead compound for further drug development.

Another significant finding comes from a collaborative study between academic and industry researchers, which explored the prodrug potential of this compound. The study, published in Bioorganic & Medicinal Chemistry Letters (2024), demonstrated that tert-butyl N-6-(aminomethyl)pyridin-3-yl-N-(2-methoxyethyl)carbamate can be enzymatically cleaved in vivo to release an active amine derivative, which exhibits enhanced bioavailability and tissue penetration. This property makes it a promising candidate for the development of targeted therapies, particularly in oncology.

Despite these advancements, challenges remain in the clinical translation of tert-butyl N-6-(aminomethyl)pyridin-3-yl-N-(2-methoxyethyl)carbamate. Issues such as metabolic stability, potential off-target effects, and formulation optimization need to be addressed in future studies. However, the compound's versatile chemical structure and demonstrated biological activity provide a strong foundation for ongoing and future research efforts.

In conclusion, tert-butyl N-6-(aminomethyl)pyridin-3-yl-N-(2-methoxyethyl)carbamate (CAS: 2172270-38-9) represents a promising scaffold in medicinal chemistry. Its recent advancements in synthesis, biological evaluation, and prodrug development underscore its potential as a therapeutic agent. Continued research will be essential to fully elucidate its pharmacological profile and translate these findings into clinical applications.

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